1-((2-fluorophenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-11-19-15(25-20-11)10-18-16(22)12-6-8-21(9-7-12)26(23,24)14-5-3-2-4-13(14)17/h2-5,12H,6-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCZDCPSYBOSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-fluorophenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using carboxylic acids or their derivatives (e.g., acid chlorides) with amines.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 2-fluorobenzenesulfonyl chloride, under basic conditions.
Formation of the Oxadiazole Moiety: The oxadiazole ring is typically formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the oxadiazole moiety.
Reduction: Reduction reactions may target the sulfonyl group or the carboxamide group.
Substitution: The fluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine,
Biological Activity
1-((2-fluorophenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and enzyme inhibitory effects based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Salmonella typhi | 0.75 |
| Bacillus subtilis | 0.5 |
These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents, particularly against resistant strains.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition are presented in Table 2.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.12 |
| Standard (Donepezil) | 0.15 |
This indicates that while the compound is less potent than Donepezil, it still possesses significant inhibitory activity.
Anti-inflammatory Effects
In vivo studies have demonstrated that the compound exhibits anti-inflammatory properties by reducing cytokine levels in animal models of inflammation. This effect could be attributed to its ability to inhibit pro-inflammatory pathways.
Case Studies
A recent study published in ACS Omega evaluated a series of derivatives related to this compound and found that modifications significantly influenced their biological activity. The most active derivative exhibited an MIC of 0.22 µg/mL against Staphylococcus aureus, highlighting the importance of structural variations in enhancing antimicrobial efficacy .
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds similar to 1-((2-fluorophenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes associated with cancer progression.
- Anti-inflammatory Effects : Studies have shown that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit certain cytokines involved in inflammation has been documented in animal models.
- Neuroprotective Properties : Preliminary studies suggest that the compound could have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The oxadiazole moiety is thought to contribute to its ability to cross the blood-brain barrier.
Case Studies
Several studies have investigated the efficacy of this compound in various therapeutic contexts:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory diseases, researchers found that administration of this compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential as a therapeutic agent for inflammatory disorders.
Case Study 3: Neuroprotection
Research conducted on neurodegenerative disease models indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential application in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Substituents
- Target Compound : Features a 2-fluorophenylsulfonyl group (polar, electron-withdrawing) .
- Compound : Contains a 3-chlorophenylsulfanyl group (less polar, sulfur atom in a reduced oxidation state). The sulfanyl group may reduce solubility compared to sulfonyl, while the chlorine atom increases lipophilicity .
Oxadiazole Heterocycles
- Target Compound : Incorporates a 3-methyl-1,2,4-oxadiazole , which balances metabolic stability and steric bulk.
- Compound: Substitutes the oxadiazole with a trifluoromethylpyridine-oxadiazole hybrid.
Piperidine Derivatives
- Target Compound : Piperidine-4-carboxamide with a sulfonyl group.
- Compounds: Include piperidine derivatives such as N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide. The cyanobenzyl and trifluoromethylphenyl groups introduce distinct electronic and steric profiles, possibly influencing central nervous system (CNS) penetration or enzyme selectivity .
Comparative Data Table
Research Findings and Implications
Electron-Withdrawing Groups : The target’s 2-fluorophenylsulfonyl group may improve solubility and binding interactions compared to ’s sulfanyl group, which is less polar .
Heterocyclic Modifications : The 3-methyl-oxadiazole in the target contrasts with ’s trifluoromethylpyridine-oxadiazole . The latter’s stronger electron-withdrawing effects could enhance stability but reduce bioavailability due to increased lipophilicity .
Piperidine Substitutions: ’s cyanobenzyl-piperidine derivatives highlight how aromatic substituents (e.g., cyano, trifluoromethyl) influence target engagement and pharmacokinetics .
Q & A
Basic: What are the key synthetic pathways for this compound, and how can purity be optimized?
The synthesis typically involves sequential functionalization of the piperidine core. A common approach includes:
Sulfonylation : Reacting the piperidine-4-carboxamide precursor with 2-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
Oxadiazole Coupling : Introducing the 3-methyl-1,2,4-oxadiazole moiety via a nucleophilic substitution reaction, often using coupling agents like EDCI or HOBt in dimethylformamide (DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) validates purity .
Basic: How should structural characterization be performed to confirm the compound’s identity?
Key analytical methods include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS (calculated for C₁₇H₁₉FN₄O₄S: [M+H]+ 414.11) validates molecular weight .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl-oxadiazole spatial arrangement .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity?
SAR studies should systematically modify:
- Fluorophenyl Group : Replace 2-fluorophenyl with 3- or 4-fluoro analogs to assess positional effects on target binding (e.g., kinase inhibition) .
- Oxadiazole Substituents : Vary the methyl group on the oxadiazole ring to larger alkyl chains (e.g., ethyl, isopropyl) and evaluate steric effects on solubility and potency .
- Piperidine Modifications : Introduce sp³-hybridized substituents (e.g., hydroxyl or methyl groups) at the piperidine 3-position to probe conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
